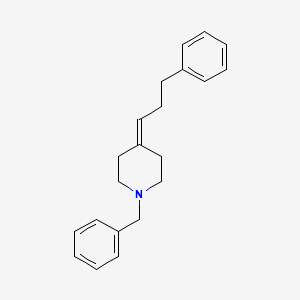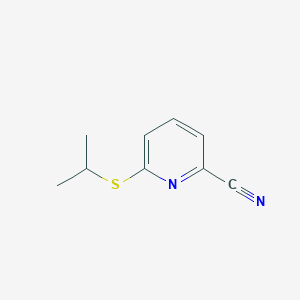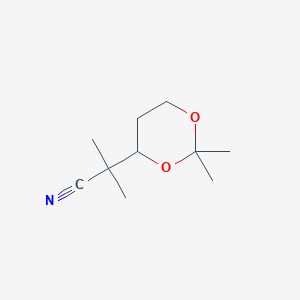
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indazole and morpholine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid (MsOH) under reflux conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, Pd/C, and various electrophiles.
Major Products: The major products formed from these reactions include amino-substituted indazole derivatives and various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like 1-[2-(Morpholin-4-yl)ethyl]-1H-indol-5-amine share similar structural features and biological activities.
Morpholine Derivatives: Compounds like 2-[2-(Morpholin-4-yl)ethyl]amino-pyridine-3-carbonitrile exhibit similar pharmacological properties.
Unique Features: The presence of both the indazole ring and the morpholine ring in this compound makes it unique compared to other compounds.
Propriétés
Numéro CAS |
854921-79-2 |
|---|---|
Formule moléculaire |
C13H16N4O3 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
4-[2-(5-nitroindazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H16N4O3/c18-17(19)12-1-2-13-11(9-12)10-14-16(13)4-3-15-5-7-20-8-6-15/h1-2,9-10H,3-8H2 |
Clé InChI |
VBQAEURRSMNCFL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2-methyl-4-oxazolyl)phenyl]-3(2H,4H)-1,2,4-triazolone](/img/structure/B8432895.png)

![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]-triazole-7-carboxylic acid](/img/structure/B8432907.png)
![Methyl 4-methyl-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate](/img/structure/B8432914.png)

![8-Isobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B8432935.png)







